molecular formula C25H20BrN5O2S2 B12037588 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide CAS No. 476484-16-9

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide

Cat. No.: B12037588
CAS No.: 476484-16-9
M. Wt: 566.5 g/mol
InChI Key: QEDVHOFEIGPQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (hereafter referred to as Target Compound) is a heterocyclic acetamide derivative with a complex polycyclic framework. Its molecular formula is C₂₅H₂₀BrN₅O₂S₂, and its SMILES notation is C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC6=C(C=C5)C=NN6 . The structure features:

  • A hexahydrobenzothieno[2,3-d]pyrimidin-4-one core with a 4-bromophenyl substitution at position 2.
  • A sulfanylacetamide side chain linked to the pyrimidine ring at position 2.
  • An N-(1H-indazol-6-yl) group as the terminal acetamide substituent, which distinguishes it from structurally related analogs.

Key physicochemical properties include a molecular weight of 566.03 g/mol and a predicted collision cross-section (CCS) of 202.5 Ų for the [M+H]+ adduct in mass spectrometry . No literature or patent data on its biological activity or synthesis is currently available, indicating it may be a novel or underexplored compound .

Properties

CAS No.

476484-16-9

Molecular Formula

C25H20BrN5O2S2

Molecular Weight

566.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C25H20BrN5O2S2/c26-15-6-9-17(10-7-15)31-24(33)22-18-3-1-2-4-20(18)35-23(22)29-25(31)34-13-21(32)28-16-8-5-14-12-27-30-19(14)11-16/h5-12H,1-4,13H2,(H,27,30)(H,28,32)

InChI Key

QEDVHOFEIGPQDM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC6=C(C=C5)C=NN6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide typically involves multiple steps, starting with the preparation of the hexahydrobenzothienopyrimidinone core. This core can be synthesized through a cyclization reaction involving a thieno[2,3-d]pyrimidine precursor. The bromophenyl group is introduced via a bromination reaction, and the indazolylacetamide moiety is attached through a nucleophilic substitution reaction. The final product is obtained after purification, typically using column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing efficient purification techniques. The use of automated synthesis and purification systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Its potential biological activity suggests it could be explored as a therapeutic agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or activating certain pathways. The compound’s structure suggests it may bind to proteins or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Sulfamoylphenyl (Compound D) increases hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the Target Compound’s indazole group .

Halogen Substitutions :

  • 4-Bromophenyl is conserved in the Target Compound and Compounds A/D, whereas 4-chlorophenyl (Compound B) and ethyl (Compound C) alter steric and electronic profiles. Bromine’s larger atomic radius may enhance binding affinity in halogen-bonding interactions .

Synthetic Accessibility: Compound A and D are synthesized via nucleophilic substitution of chloroacetanilides with thiolated pyrimidinones under basic conditions (e.g., K₂CO₃ in acetone) . The Target Compound’s indazole moiety likely requires specialized coupling reagents or protecting-group strategies, though explicit methods are undocumented .

Predicted vs. Experimental Data Gaps

  • Collision Cross-Section (CCS) : The Target Compound’s CCS (202.5 Ų) suggests a compact conformation in the gas phase, but comparable data for analogs are absent, limiting direct comparisons .
  • Biological Activity: None of the compounds have published activity data, precluding structure-activity relationship (SAR) analysis.

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The molecular formula for this compound is C24H21BrN4O4SC_{24}H_{21}BrN_{4}O_{4}S, with a molecular weight of approximately 605.6g/mol605.6\,g/mol. Its structure includes multiple functional groups such as a bromophenyl , sulfanyl , and acetamide moiety, which are crucial for its biological interactions.

Property Details
Molecular FormulaC24H21BrN4O4S
Molecular Weight605.6 g/mol
IUPAC Name2-{[3-(4-bromophenyl)-4-oxo-3...
InChI KeyWGUOUKFGRVJJDS-UHFFFAOYSA-N

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this one exhibit antimicrobial activity. The presence of the bromophenyl group is often associated with enhanced biological activity due to its electron-withdrawing properties, which can improve the compound's interaction with microbial targets. Research has shown that derivatives of benzothienopyrimidine structures possess significant antibacterial and antifungal effects.

Anticancer Activity

Research suggests that this compound may also have anticancer properties. The mechanism of action could involve the inhibition of specific enzymes or pathways critical for tumor growth and survival. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds featuring similar functional groups have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antibacterial activity of several benzothienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antibacterial effects .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that compounds structurally related to this molecule inhibited cell viability significantly. IC50 values ranged from 10 to 30 µM across different cancer types, indicating a promising therapeutic index .
  • Anti-inflammatory Assessment : A recent study investigated the anti-inflammatory properties of similar compounds using lipopolysaccharide (LPS)-induced macrophages. Results showed a reduction in nitric oxide production and pro-inflammatory cytokine levels when treated with these compounds .

Synthesis Methods

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactions:

  • Formation of Benzothieno Pyrimidine Core : Initial steps involve constructing the benzothieno pyrimidine framework through cyclization reactions.
  • Bromination : The introduction of the bromophenyl group is achieved via electrophilic aromatic substitution.
  • Sulfanylation : The sulfanyl group is incorporated through a nucleophilic substitution reaction.
  • Amidation : Finally, the acetamide linkage is formed through an amidation reaction with indazole derivatives.

Each step requires careful optimization of reagents and conditions to ensure high yield and purity of the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.